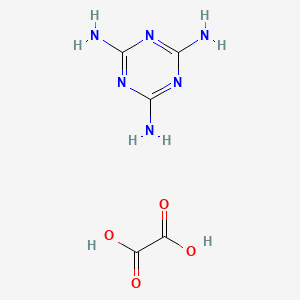
1,3,5-Triazine-2,4,6-triamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-triamine oxalate is a chemical compound that combines 1,3,5-triazine-2,4,6-triamine, commonly known as melamine, with oxalic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. Melamine is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through the trimerization of cyanamide or dicyandiamide . The reaction involves heating cyanamide in the presence of a catalyst to form melamine. The oxalate salt is then formed by reacting melamine with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of 1,3,5-triazine-2,4,6-triamine involves the high-pressure reaction of urea, which decomposes to form cyanamide. The cyanamide then trimerizes to form melamine. The oxalate salt is produced by mixing melamine with oxalic acid in a suitable solvent and allowing the reaction to proceed to completion .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6-triamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring.
Substitution: Substitution reactions can occur at the nitrogen atoms of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted triazines, which have applications in different fields such as agriculture and pharmaceuticals .
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine oxalate has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.
Biology: Investigated for its potential use in biological assays and as a component in biochemical research.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of resins, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine-2,4,6-triamine oxalate involves its interaction with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): The parent compound, known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Another derivative of triazine, used in the production of disinfectants and herbicides.
Cyanuric Chloride: A triazine derivative used as a starting material for the synthesis of various herbicides.
Uniqueness
1,3,5-Triazine-2,4,6-triamine oxalate is unique due to its combination of melamine and oxalic acid, which imparts specific properties that are useful in various applications. The oxalate salt form enhances its solubility and reactivity, making it suitable for different industrial and research purposes .
Propiedades
Número CAS |
67797-68-6 |
|---|---|
Fórmula molecular |
C5H8N6O4 |
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
oxalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C2H2O4/c4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h(H6,4,5,6,7,8,9);(H,3,4)(H,5,6) |
Clave InChI |
OWUDFCCCSKRXAN-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O |
Números CAS relacionados |
67797-68-6 70285-36-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















